molecular formula C7H6F3NO B2523382 O-[4-(trifluoromethyl)phenyl]hydroxylamine CAS No. 92381-17-4

O-[4-(trifluoromethyl)phenyl]hydroxylamine

Cat. No. B2523382
CAS RN: 92381-17-4
M. Wt: 177.126
InChI Key: YVQRIPAYKQMJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[4-(trifluoromethyl)phenyl]hydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an -OH and an -NH2 group attached to the same nitrogen atom. These compounds are known for their utility in various organic synthesis reactions, including amination, where they serve as nitrogen donors.

Synthesis Analysis

The synthesis of related O-substituted hydroxylamines has been explored in various studies. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine was described as an efficient two-step process, which was then applied to the synthesis of substituted N-benzoyliminopyridinium ylides . Although this does not directly describe the synthesis of O-[4-(trifluoromethyl)phenyl]hydroxylamine, it provides insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to O-[4-(trifluoromethyl)phenyl]hydroxylamine has been studied using various spectroscopic techniques. For example, the conformational properties of O-nitrosobis(trifluoromethyl)hydroxylamine were investigated, revealing unexpected conformational properties and an unusually long (CF3)2NO-NO bond . This suggests that the trifluoromethyl group can significantly influence the molecular structure and stability of hydroxylamines.

Chemical Reactions Analysis

O-substituted hydroxylamines are known to participate in a variety of chemical reactions. The electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine has been documented, indicating the potential for these compounds to modify proteins selectively . Additionally, the amino-migration of O-phenylhydroxylamines has been studied, showing that these compounds can rearrange to form aminophenols . These reactions highlight the versatility of hydroxylamines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of O-substituted hydroxylamines are influenced by their substituents. For instance, the presence of a trifluoromethyl group can impart unique properties to the molecule, such as increased lipophilicity and stability. The reactivity of these compounds as electrophilic aminating agents has been extensively reviewed, demonstrating their potential in forming C-N, N-N, O-N, and S-N bonds without the need for expensive metal catalysts . The reaction of O-nitrosobis(trifluoromethyl)hydroxylamine with various compounds has also been explored, leading to the formation of novel derivatives .

properties

IUPAC Name

O-[4-(trifluoromethyl)phenyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQRIPAYKQMJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[4-(trifluoromethyl)phenyl]hydroxylamine

CAS RN

92381-17-4
Record name O-[4-(trifluoromethyl)phenyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.